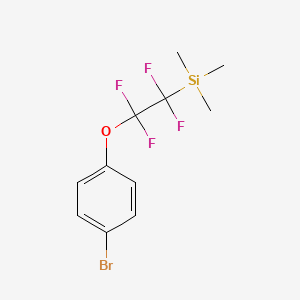

(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and its structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, (4-bromophenoxy)trimethylsilane has a density of 1.2±0.1 g/cm3, a boiling point of 215.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

ipso Halogenation and Bromination of Phenols

In the field of halogenation, research has shown that bromination of phenols, such as p-cresol and 3,4-dimethylphenol, in trifluoromethanesulfonic acid leads to bromo derivatives with bromine meta to hydroxyl. This process involves the intermediate formation of a bromodienone and its rearrangement. The study provides insight into the isomerization, disproportionation of bromophenols, and the dienone–phenol rearrangement of bromodienones, offering valuable information for chemical synthesis and modification techniques (Fischer & Henderson, 1983).

Tetramesityldisilene: A Stable Compound with a Silicon-Silicon Double Bond

Research into the stability and reactivity of silicon-containing compounds led to the discovery of tetramesityldisilene, a compound that can be isolated as a stable solid at room temperature. This compound is notable for its silicon-silicon double bond, which, akin to carbon olefins, undergoes addition reactions. This finding opens up new avenues for the study of silicon chemistry and the development of novel silicon-based materials (West, Fink, & Michl, 1981).

Synthesis and Transformation of [difluoro(phenylseleno)methyl]-trimethylsilane

The development of [difluoro(phenylseleno)methyl]trimethylsilane (PhSeCF(2)TMS) has provided a new strategy for the nucleophilic difluoromethylation of carbonyl compounds. This compound serves as an efficient reagent for incorporating the difluoro(phenylseleno)methyl group into various compounds, showcasing a novel approach in the synthesis of difluoromethyl-containing molecules. The resulting alcohols can be further transformed, expanding the toolkit available for organic synthesis and functional group modification (Qin et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGYOBBHWWETQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=C(C=C1)Br)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF4OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B2754858.png)

![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2754868.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)